molecular formula C12H8N2O5 B13750999 1-Nitro-2-(4-nitrophenoxy)benzene CAS No. 5950-83-4

1-Nitro-2-(4-nitrophenoxy)benzene

Cat. No.: B13750999
CAS No.: 5950-83-4
M. Wt: 260.20 g/mol
InChI Key: KDIBCWWBNMTRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-2-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8N2O5 It is a nitroaromatic compound, characterized by the presence of nitro groups (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-(4-nitrophenoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2-(4-nitrophenoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and minimize side products .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using continuous flow reactors and precise control of reaction conditions. The use of catalysts and advanced separation techniques further enhances the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitro-2-(4-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Nitro-2-(4-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation .

Comparison with Similar Compounds

  • 1-Nitro-4-(4-nitrophenoxy)benzene
  • 2,4-Dichloro-1-(4-nitrophenoxy)benzene
  • 1-Bromo-4-nitrobenzene

Comparison: 1-Nitro-2-(4-nitrophenoxy)benzene is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

CAS No.

5950-83-4

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

1-nitro-2-(4-nitrophenoxy)benzene

InChI

InChI=1S/C12H8N2O5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H

InChI Key

KDIBCWWBNMTRPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.